Butyl 3,5-dichlorobenzene-1-sulfonate
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Overview
Description
Butyl 3,5-dichlorobenzene-1-sulfonate is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with two chlorine atoms at the 3 and 5 positions, a butyl group, and a sulfonate group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3,5-dichlorobenzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of 3,5-dichlorobenzene followed by esterification with butanol. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, to facilitate the sulfonation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Butyl 3,5-dichlorobenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonate group can be oxidized or reduced depending on the reagents used.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding sulfonic acid and butanol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 3,5-dichlorobenzene-1-sulfonic acid derivatives.
Oxidation: Oxidized forms of the sulfonate group.
Hydrolysis: 3,5-dichlorobenzene-1-sulfonic acid and butanol.
Scientific Research Applications
Butyl 3,5-dichlorobenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition studies.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of butyl 3,5-dichlorobenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atoms and butyl group contribute to the compound’s overall hydrophobicity, affecting its solubility and interaction with biological membranes .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorobenzene-1-sulfonic acid: Lacks the butyl group, making it more hydrophilic.
Butyl benzene-1-sulfonate:
3,5-Dichlorobenzene: Lacks both the sulfonate and butyl groups, significantly altering its chemical properties.
Uniqueness
The presence of both chlorine atoms and a butyl group on the benzene ring, along with the sulfonate group, makes it a versatile compound for various scientific and industrial uses .
Properties
CAS No. |
138171-06-9 |
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Molecular Formula |
C10H12Cl2O3S |
Molecular Weight |
283.17 g/mol |
IUPAC Name |
butyl 3,5-dichlorobenzenesulfonate |
InChI |
InChI=1S/C10H12Cl2O3S/c1-2-3-4-15-16(13,14)10-6-8(11)5-9(12)7-10/h5-7H,2-4H2,1H3 |
InChI Key |
HZEQKKAYOIHRPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOS(=O)(=O)C1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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